N-[4-chloro-2-(trifluoromethyl)phenyl]-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide
Description
This compound belongs to the 2H-pyrano[2,3-c]pyridine family, a class of fused heterocycles with a pyran ring fused to a pyridine moiety. Its structure includes:
- Core: Pyrano[2,3-c]pyridine with a 2-oxo group at position 2.
- Substituents:
- Hydroxymethyl (-CH2OH) at position 3.
- Methyl (-CH3) at position 6.
- A carboxamide group at position 3, linked to a 4-chloro-2-(trifluoromethyl)phenyl ring.
Hydroxymethyl may contribute to solubility and hydrogen bonding.
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2O4/c1-8-15-11(9(7-25)6-23-8)5-12(17(27)28-15)16(26)24-14-3-2-10(19)4-13(14)18(20,21)22/h2-6,25H,7H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJKAHAHDNNDMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=O)C(=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Substituent Variations
| Compound Name | Core Structure | R1 (Position 5) | R2 (Position 8) | R3 (Position 3) |
|---|---|---|---|---|
| Target Compound | Pyrano[2,3-c]pyridine | -CH2OH | -CH3 | -CONH-(4-Cl-2-CF3-C6H3) |
| (2Z)-N-(5-Chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-... | Pyrano[2,3-c]pyridine | -CH2OH | -CH3 | -CONH-(5-Cl-2,4-OMe-C6H2) |
| 2-N2-arylimino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-N1-aricarboxamide derivatives | Pyrano[2,3-c]pyridine | -CH2OH | -CH3 | -CONH-aryl (variable substituents) |
| Pyrano[2,3-c]pyrazole derivatives (e.g., 4o, 4p) | Pyrano[2,3-c]pyrazole | Variable | Variable | -CN, -COOR, or -CONHR |
Key Observations :
- Trifluoromethyl vs. Methoxy Groups : The target compound’s 4-chloro-2-(trifluoromethyl)phenyl group (electron-withdrawing) contrasts with methoxy-substituted analogues (electron-donating), which may reduce antimicrobial potency .
- Imino vs.
Table 2: Antimicrobial and Antioxidant Profiles
| Compound Class/Example | MIC (µg/ml) Against Y. enterocolitica | MIC (µg/ml) Against E. coli | Antioxidant IC50 (µM) |
|---|---|---|---|
| Target Compound | Not reported | Not reported | Not reported |
| 2{3} (2H-pyrano[2,3-c]pyridine derivative) | 25.0 | - | - |
| 4p (Pyrano[2,3-c]pyridine-8-carboxylic acid) | - | 50.0* | 223.2 |
| Ascorbic Acid (Reference) | - | - | 50.0 |
Antimicrobial Activity :
- The target compound’s structural relative, 2{3}, exhibits exceptional activity against Y. enterocolitica (MIC = 25.0 µg/ml), attributed to the 2-N2-arylimino and 5-hydroxymethyl groups .
- Pyrano[2,3-c]pyridine-8-carboxylic acid derivatives (e.g., 4p) show broad-spectrum activity against E. coli and S. pneumoniae (MIC = 50.0 µg/ml) .
Antioxidant Activity :
- Derivatives with electron-withdrawing groups (Cl, CF3) and fused pyrano[2,3-c]pyridine cores (e.g., 4p, IC50 = 223.2 µM) exhibit stronger radical scavenging than those with electron-donating groups (e.g., 4c, IC50 > 300 µM) . The target compound’s CF3 group may enhance this effect.
Key Points :
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